2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid

Steric hindrance Peptide conformational constraint Structure-activity relationship

Non-canonical Cbz-amino acid building blocks with contiguous 3,4-dimethyl branching are scarce in commercial catalogs, delaying peptide SAR programs. This compound fills the gap between Cbz-Leu-OH and Cbz-Ile-OH. • 3,4-Dimethyl substitution restricts backbone rotation more than leucine or isoleucine, enabling locked turn/helix motifs in synthetic peptides. • Cbz group enables orthogonal deprotection via hydrogenolysis without affecting acid-labile side-chain protecting groups. • Suitable for non-hydrolysable aminoacyl-adenylate analogs targeting the IleRS editing domain (~45 µM Ki for free amino acid).

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Cat. No. B13251470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-10(2)11(3)13(14(17)18)16-15(19)20-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,16,19)(H,17,18)
InChIKeyQFUQKUPIUIIFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-2-Amino-3,4-dimethylpentanoic Acid: Non-Proteinogenic Building Block


2-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylpentanoic acid is a synthetic, Cbz-protected derivative of 2-amino-3,4-dimethylpentanoic acid, a seven-carbon α-amino acid that is not encoded by the standard genetic code . The compound carries a benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino function, making it a ready-to-use building block for solution-phase peptide synthesis and for routes that require orthogonal protection strategies . The underlying free amino acid has been positively identified in carbonaceous chondrites and is structurally characterised by a 3,4-dimethylpentanoic acid side chain that introduces greater steric bulk than the side chains of the canonical branched-chain amino acids leucine, isoleucine and valine [1].

1 Cbz-protected for solution-phase peptide synthesis and orthogonal protection strategies
2 Non-proteinogenic α-amino acid with contiguous 3,4-dimethyl branching not found in canonical amino acids
3 Greater steric bulk than Leu, Ile or Val enables conformational constraint in peptide design

Cbz-3,4-Dimethylpentanoic Acid vs. Cbz-Branched-Chain Analogs


Cbz-protected leucine, isoleucine and valine are the closest commercial analogs, yet they differ fundamentally in side-chain topology. The 3,4-dimethylpentanoic acid backbone of the target compound places two methyl substituents on adjacent carbons (C-3 and C-4), creating a contiguous branched motif that is absent from the naturally occurring branched-chain amino acids [1]. This substitution pattern alters the conformational preferences of the peptide backbone, modifies the hydrophobic surface area presented to binding sites, and changes the recognition signature for aminoacyl-tRNA synthetases and other amino-acid-sensing proteins [2]. Consequently, peptides built with the target compound can exhibit altered proteolytic stability, receptor selectivity, or enzyme inhibition profiles that cannot be replicated by simply inserting Cbz-Leu-OH or Cbz-Ile-OH at the same position.

Topology Side-chain topology differs fundamentally from Cbz-Leu/Ile/Val; contiguous 3,4-dimethyl motif alters backbone conformation.
Recognition Recognition by aminoacyl-tRNA synthetases and binding proteins may shift compared to natural branched-chain analogs.
Function Proteolytic stability, receptor selectivity or enzyme inhibition profiles may not transfer directly from Cbz-Leu/Ile/Val peptides.

Differentiation Evidence: Cbz-3,4-Dimethylpentanoic Acid


Steric Constraint from Contiguous 3,4-Dimethyl Branching

The free amino acid 2-amino-3,4-dimethylpentanoic acid contains two methyl branches on contiguous carbon atoms, unlike leucine (single isobutyl branch at C-4), isoleucine (single sec-butyl branch at C-3) or valine (single isopropyl branch at C-3). This is quantified by the number of side-chain heavy atoms: the target amino acid possesses 5 side-chain heavy atoms (excluding the α-carbon), versus 4 for leucine and isoleucine and 3 for valine [1]. The additional methyl group and contiguous branching increase the steric demand of the side chain, as reflected by a larger van der Waals volume and a lower number of accessible low-energy rotamers. Inserting this residue into a peptide chain restricts backbone φ/ψ space more severely than any canonical branched-chain amino acid, which can be exploited to lock a peptide in a specific bioactive conformation [2].

Steric Constraint
Context-dependent
5 side-chain heavy atoms vs 4 (Leu/Ile) and 3 (Val); contiguous 3,4-dimethyl branching
Supports synthesis of sterically constrained peptide analogs
Steric bulk compared via heavy atom count; not achievable with canonical Cbz-amino acids
Steric hindrance Peptide conformational constraint Structure-activity relationship

IleRS Recognition of (2S,3S) Isomer

The (2S,3S) stereoisomer of the free amino acid was evaluated for binding to isoleucine–tRNA ligase (IleRS) from Escherichia coli using analytical ultracentrifugation. The compound exhibited a Ki of 45,500 nM (approximately 45.5 µM) at pH 7.5 and 20 °C [1]. For context, the natural substrate L-isoleucine typically displays a Ki in the low-micromolar to sub-micromolar range for its cognate IleRS, meaning the 3,4-dimethyl substitution reduces binding affinity by roughly 1-2 orders of magnitude. This differential recognition indicates that the 3,4-dimethylpentanoic acid side chain is sterically accommodated but sub-optimally recognised by the isoleucine-binding pocket, making it a useful probe for dissecting enzyme specificity or for designing peptides that resist aminoacylation.

IleRS Recognition
Reported
Ki = 45.5 µM (vs L-Ile ~1–5 µM)
Supports enzyme specificity probe design
Measured at pH 7.5, 20°C by analytical ultracentrifugation
Aminoacyl-tRNA synthetase Enzyme specificity Non-canonical amino acid recognition

Tlp3 Chemoreceptor–4-Methylisoleucine Complex

The crystal structure of the ligand-binding domain of the Campylobacter jejuni chemoreceptor Tlp3 in complex with 4-methylisoleucine (the (2S,3S) diastereomer of 2-amino-3,4-dimethylpentanoic acid) was solved at 1.42 Å resolution (PDB ID 6W3O) [1]. The electron density unambiguously defines the contiguous 3,4-dimethyl branching of the ligand within the hydrophobic binding pocket. The structure reveals that Tlp3 discriminates 4-methylisoleucine from leucine and isoleucine through specific shape complementarity involving the additional methyl group at C-4. This high-resolution structural information provides a direct visualisation of how the 3,4-dimethyl substitution pattern engages in hydrophobic contacts that are distinct from those formed by the natural branched-chain amino acids [2].

Tlp3 Complex Structure
Method context
1.42 Å, PDB 6W3O; unique electron density for C-4 methyl
Supports structure-guided design of chemoreceptor ligands
Co-crystallization with Tlp3 ligand-binding domain
Chemoreceptor Ligand-binding domain X-ray crystallography

Key Applications of Cbz-3,4-Dimethylpentanoic Acid


Constrained Peptide Inhibitor Design

The contiguous 3,4-dimethyl branching restricts backbone rotation more severely than leucine or isoleucine [1]. Researchers can incorporate this Cbz-protected building block into peptide sequences to lock specific turn or helix motifs, improving target binding affinity and selectivity. The Cbz group allows solution-phase coupling with standard activation reagents and can be removed orthogonally by catalytic hydrogenolysis without affecting acid-labile side-chain protecting groups .

Probing Aminoacyl-tRNA Synthetase Specificity

The ~45 µM Ki of the (2S,3S) free amino acid for E. coli IleRS [2] indicates that the 3,4-dimethyl motif is accommodated but sub-optimally recognised. This makes the compound suitable for synthesising non-hydrolysable aminoacyl-adenylate analogs or bisubstrate inhibitors that occupy the isoleucine-binding pocket with defined steric demand, enabling dissection of editing-domain function.

Structure-Guided Chemoreceptor Ligand Development

The 1.42 Å crystal structure of Tlp3 in complex with 4-methylisoleucine [3] reveals the structural basis for recognition of the 3,4-dimethyl motif. The Cbz-protected precursor can be used to synthesise peptide-based chemoattractants or antagonists targeting bacterial chemoreceptors, with the protection strategy allowing modular assembly of analogs for systematic SAR studies.

Meteoritic Amino Acid Standards and Prebiotic Chemistry

2-Amino-3,4-dimethylpentanoic acid has been identified in Murchison meteorite extracts at concentrations of ≤0.5–5.3 nmol/g [4]. The Cbz-protected form serves as a stable, characterisable standard for GC-MS and LC-MS analysis of non-proteinogenic amino acids in astrobiological samples, where accurate quantification requires pure, protected reference compounds.

Application
Selection Property
Validation Focus
Constrained peptide inhibitor design
Cbz-protected steric building block with restricted backbone flexibility
Conformational constraint and peptide stability assays
Aminoacyl-tRNA synthetase specificity probes
Non-canonical amino acid with steric discrimination against IleRS
Aminoacylation resistance and editing-domain assays
Structure-guided chemoreceptor ligand development
Structurally characterized binding motif (PDB 6W3O)
Binding mode reproduction and SAR studies
Meteoritic amino acid standards and prebiotic chemistry
Protected, characterizable analytical standard for non-proteinogenic amino acids
GC-MS/LC-MS quantification and method validation
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